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These application notes provide a detailed overview and experimental protocols for the primary
methods used to assess neutralizing antibody (NADb) titers following vaccination with BNT162b2
(BNTX). The included methodologies are the conventional virus neutralization test (CVNT), the
pseudovirus neutralization test (pVNT), and the surrogate virus neutralization test (SVNT).

Introduction

The induction of neutralizing antibodies is a critical indicator of protective immunity conferred by
vaccines. For SARS-CoV-2, NAbs primarily target the spike (S) protein, preventing its
interaction with the host cell receptor, angiotensin-converting enzyme 2 (ACE2), and thereby
blocking viral entry. Accurate and reliable quantification of NAD titers is essential for evaluating
vaccine efficacy, determining correlates of protection, and understanding the longevity of the
immune response. This document outlines the principles, protocols, and comparative
performance of the three main assays used for this purpose.

Methods for Assessing Neutralizing Antibody Titers
Conventional Virus Neutralization Test (CVNT)

The cVNT, often performed as a Plaque Reduction Neutralization Test (PRNT), is the gold
standard for measuring functional neutralizing antibodies.[1][2] This assay quantifies the ability
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of antibodies in a serum sample to inhibit the infection of cultured cells by the live, replication-
competent SARS-CoV-2 virus. A significant reduction in the formation of viral plagques (zones of
cell death) indicates the presence of neutralizing antibodies. Due to the use of live virus, this
test must be conducted in a Biosafety Level 3 (BSL-3) laboratory.[3]

Pseudovirus Neutralization Test (pVNT)

The pVNT is a safer alternative to the cVNT as it utilizes replication-defective viral particles,
typically based on a lentiviral or vesicular stomatitis virus (VSV) backbone.[1][4][5][6][7] These
pseudoviruses are engineered to express the SARS-CoV-2 spike protein on their surface and
carry a reporter gene (e.g., luciferase or green fluorescent protein). Neutralizing antibodies in a
serum sample will block the pseudovirus from entering target cells that express the ACE2
receptor. The NAD titer is determined by the reduction in the reporter gene signal. This assay
can be performed in a Biosafety Level 2 (BSL-2) laboratory.[8]

Surrogate Virus Neutralization Test (SVNT)

The sVNT is a high-throughput, cell-free immunoassay that mimics the virus-host cell
interaction.[3][9] It is typically an ELISA-based competitive assay that measures the ability of
antibodies in a sample to block the binding of the viral Receptor-Binding Domain (RBD) of the
spike protein to the ACE2 receptor.[9][10] The key components are purified recombinant RBD
and ACE2 proteins. This test is rapid, does not require live cells or virus, and can be performed
in a standard BSL-2 laboratory.[11]

Quantitative Data Summary

The following tables summarize the comparative performance of cVNT, pVNT, and sVNT based
on data from various studies.

Table 1. Comparison of Assay Characteristics
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Conventional Virus

Pseudovirus

Surrogate Virus

Feature Neutralization Test  Neutralization Test  Neutralization Test
(cVNT/PRNT) (PVNT) (SVNT)
o o Measures inhibition of
Measures inhibition of ~ Measures inhibition of _ ,
o . o . _ _ protein-protein
Principle live virus infection of pseudovirus entry into ]
interaction (RBD-
cells.[1] cells.[4]
ACE2).[9]
Biosafety Level BSL-3[3] BSL-2[8] BSL-2[11]
Assay Time 3-5 days[12] 2-3 days[13] 1-2 hours[10]
Throughput Low Moderate to High High
Reduction in viral Reduction in reporter _ _
) ) ) Change in optical
Endpoint plagues or cytopathic gene expression (e.g.,

effect.[14]

luciferase, GFP).[5]

density (ELISA).[10]

Nature of Result

Quantitative (Titer)

Quantitative (Titer)

Semi-quantitative (%
inhibition) or
Quantitative (Titer)

Table 2: Performance Comparison of Neutralizing Antibody Assays
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. o . Correlation (r
Comparison Sensitivity Specificity RY) Reference(s)
or

74.3% (for VNT

titers 210 to <40) Moderate to
SVNT vs.
to 98.2% (for 99.2% Strong (R2 = [15][16]
CVNT/VNT )
VNT titers 240 to 0.368 - 0.485)
<160)
87.3% (in N
SVNT vs. Strong positive
COVID-19 - ] [17]
cVNT/VNT ) correlation
patients)
High degree of
SVNT vs. cVNT correlation (Total
72.9% 100% o
(CPE) coincidence rate:
87.1%)
Pearson'sr =
PVNT vs. SVNT 98.88% 66.67% [18]
0.67
SVNT vs. pVNT - - R2=0.84 [18]

Experimental Protocols

Protocol 1: Conventional Virus Neutralization Test
(Plaque Reduction Neutralization Test - PRNT)

Materials:

SARS-CoV-2 virus stock of known titer (PFU/mL)

Vero EG6 cells (or other susceptible cell line)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Serum-free medium

Patient/vaccinee serum samples
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96-well and 12- or 24-well cell culture plates

Carboxymethylcellulose (CMC) or agarose overlay medium

Crystal violet staining solution

Formalin (for fixing cells)

Procedure:

Cell Seeding: Seed Vero E6 cells in 12- or 24-well plates to form a confluent monolayer on
the day of the assay.[19]

e Serum Dilution: Heat-inactivate the serum samples at 56°C for 30 minutes. Prepare serial
two-fold dilutions of the serum in serum-free medium, starting from a 1:10 dilution.[2][19]

e Virus-Serum Incubation: Mix equal volumes of each serum dilution with a standardized
concentration of SARS-CoV-2 (e.g., 100 PFU per 100 pL).[2] Incubate the mixtures at 37°C
in a 5% CO:z incubator for 1 hour to allow antibodies to neutralize the virus.[19]

« Infection of Cells: Remove the culture medium from the Vero E6 cell monolayers and
inoculate the cells with the serum-virus mixtures in duplicate.[2]

e Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.[19]

o Overlay: Gently remove the inoculum and overlay the cells with a semi-solid medium
containing CMC or agarose. This restricts the spread of the virus, leading to the formation of
localized plaques.[19]

 Incubation: Incubate the plates for 3 days at 37°C in a 5% CO: incubator.[20]

» Fixation and Staining: After incubation, fix the cells with formalin and then stain with crystal
violet. The plaques will appear as clear zones against a background of stained, uninfected
cells.[20]

e Plaque Counting and Titer Calculation: Count the number of plaques in each well. The
PRNTso titer is the reciprocal of the highest serum dilution that results in a 50% or greater
reduction in the number of plagues compared to the virus control wells (no serum).[2]
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Protocol 2: Pseudovirus Neutralization Assay (pVNA)

Materials:

SARS-CoV-2 spike-pseudotyped lentiviral particles carrying a luciferase reporter gene.

HEK293T cells stably expressing human ACE2 (HEK293T-hACE?2).

Complete cell culture medium (e.g., DMEM with 10% FBS).

Patient/vaccinee serum samples.

96-well white, clear-bottom cell culture plates.

Luciferase assay substrate.

Luminometer.

Procedure:

Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate the day before the assay to
achieve 80-90% confluency on the day of infection.[20]

Serum Dilution: Heat-inactivate the serum samples at 56°C for 30 minutes. Prepare serial
dilutions of the serum in culture medium.[8]

Pseudovirus-Serum Incubation: In a separate 96-well plate, mix the diluted serum with an
equal volume of pseudovirus suspension. Incubate at 37°C for 1 hour.[8][20]

Infection: Add the pseudovirus-serum mixture to the pre-seeded HEK293T-hACE2 cells.[20]
Incubation: Incubate the plates at 37°C for 48-72 hours.[8]

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a
luminometer according to the manufacturer's instructions.

Titer Calculation: The relative light units (RLU) are recorded for each well. The 50% inhibitory
dilution (IDso) is calculated as the serum dilution at which the RLU is reduced by 50%
compared to the virus control wells (pseudovirus without serum).
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Protocol 3: Surrogate Virus Neutralization Test (SVNT)

Materials:
e SVNT ELISAKit (e.g., GenScript cPass™) containing:
o ACEZ2-coated microplate
o Horseradish peroxidase-conjugated RBD (HRP-RBD)
o Positive and negative controls
o Sample dilution buffer
o Wash buffer
o TMB substrate
o Stop solution
e Patient/vaccinee serum samples.
e Microplate reader.
Procedure:

o Sample and Control Preparation: Dilute the patient serum samples, positive control, and
negative control with the provided sample dilution buffer.[10]

o Neutralization Reaction: Mix the diluted samples and controls with the HRP-RBD solution in
separate tubes and incubate at 37°C for 30 minutes. This allows the neutralizing antibodies
to bind to the HRP-RBD.[10]

e Binding to ACE2 Plate: Add the mixtures to the ACE2-coated microplate wells. Incubate at
37°C for 15 minutes. During this step, the unbound HRP-RBD will bind to the ACE2 on the
plate.[10]

e Washing: Wash the plate multiple times with the wash buffer to remove the HRP-RBD that
has been neutralized by antibodies and is not bound to the ACE2.[10]
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e Substrate Addition and Incubation: Add the TMB substrate to each well and incubate in the
dark. A color change will occur in wells where HRP-RBD has bound to ACE2.

o Stopping the Reaction: Add the stop solution to each well to quench the reaction.
o Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

» Calculation of Inhibition: The percentage of inhibition is calculated using the following
formula:

o % Inhibition = (1 - (OD value of sample / OD value of negative control)) * 100

o A higher percentage of inhibition indicates a higher level of neutralizing antibodies.

Visualization of Experimental Workflows
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Caption: Workflow for the Conventional Virus Neutralization Test (CVNT/PRNT).
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Caption: Workflow for the Pseudovirus Neutralization Test (pVNT).

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b15619722?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Preparation
1. Dilute Serum & 2. Prepare HRP-RBD
Controls
4 Assay A
\4 y

3. Serum/Control + HRP-RBD
Incubation (30 min)

l

4. Add to ACE2 Plate
& Incubate (15 min)

5. Wash Plate

Readout

y

6. Add TMB Substrate

'

7. Add Stop Solution

l

8. Read Absorbance
(450 nm)

9. Calculate
% Inhibition

Click to download full resolution via product page

Caption: Workflow for the Surrogate Virus Neutralization Test (SVNT).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Assessing
Neutralizing Antibody Titers Post-BNTX Vaccination]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15619722#methods-for-assessing-
neutralizing-antibody-titers-post-bntx-vaccination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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